4-Hydroxybenzene-1-sulfonyl fluoride
Description
The exact mass of the compound 4-Hydroxybenzene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210243. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxybenzene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybenzene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHSKNNTBQVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308840 | |
| Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-87-6 | |
| Record name | NSC210243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-hydroxybenzenesulfonyl fluoride chemical structure and properties
Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
4-Hydroxybenzenesulfonyl fluoride (4-HBSF) (CAS: 368-87-6) is a high-value bifunctional building block in modern "Click Chemistry," specifically Sulfur(VI)-Fluoride Exchange (SuFEx). Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, 4-HBSF features a sulfonyl fluoride (–SO₂F) warhead. This moiety possesses a unique "stability-reactivity" paradox: it is inert to hydrolysis and reduction under physiological conditions but reacts rapidly with specific nucleophiles (phenols, amines, protein residues) when activated by proximity or specific catalysts (e.g., silyl ethers, Ca²⁺).
This guide details the synthesis, validation, and application of 4-HBSF, focusing on its role as a modular hub for constructing covalent protein probes and functionalized polymers .
Part 1: Chemical Profile & Properties
4-HBSF is defined by its orthogonal reactivity. The phenolic hydroxyl group (–OH) allows for derivatization (e.g., attachment to a drug scaffold) without disturbing the latent sulfonyl fluoride warhead.
| Property | Data |
| IUPAC Name | 4-Hydroxybenzenesulfonyl fluoride |
| CAS Number | 368-87-6 |
| Molecular Formula | C₆H₅FO₃S |
| Molecular Weight | 176.17 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 74–77 °C |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone, CH₃CN); sparingly soluble in water.[1] |
| Acidity (pKa) | Phenol ~9.5 (approx); SO₂F is electron-withdrawing, likely lowering pKa slightly. |
| Stability | High hydrolytic stability (hours to days in aq. buffer at pH 7); stable to reduction. |
Part 2: Robust Synthesis Protocol
The KHF₂ Bifluoride Exchange Method
While 4-HBSF can be synthesized from sulfonic acids using cyanuric chloride, the most robust and "self-validating" method for laboratory scale is the Halogen Exchange (Halex) reaction starting from commercially available 4-hydroxybenzenesulfonyl chloride (CAS 4025-67-6).
Why this protocol?
-
Causality: The bifluoride anion (HF₂⁻) acts as both a fluoride source and a proton buffer, preventing the hydrolysis of the sensitive sulfonyl chloride starting material before exchange occurs.
-
Self-Validation: The reaction is biphasic.[2] Completion is visually indicated by the disappearance of the sulfonyl chloride solid and can be quantitatively verified by ¹⁹F NMR (appearance of a singlet at ~ +67 ppm).
Reagents
-
Substrate: 4-Hydroxybenzenesulfonyl chloride (1.0 equiv).
-
Reagent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).
-
Solvent: Acetone / Water (1:1 v/v).
Step-by-Step Methodology
-
Preparation: Dissolve KHF₂ (3.0 equiv) in minimal distilled water.
-
Addition: Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 equiv) in acetone. Add this solution dropwise to the aqueous KHF₂ solution while stirring vigorously.
-
Note: A biphasic mixture will form.[2] Vigorous stirring is critical for phase transfer.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Spot on TLC (SiO₂). The fluoride is typically more polar than the chloride.
-
-
Workup:
-
Concentrate under reduced pressure to remove acetone.
-
Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Evaporate solvent. Recrystallize from Hexanes/EtOAc if necessary, though crude purity is often >95%.
Validation Criteria (NMR)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.7 Hz, 2H, Ar-H ortho to SO₂F), 7.01 (d, J = 8.7 Hz, 2H, Ar-H ortho to OH), ~6.7 (br s, 1H, OH).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ +67.1 ppm (Singlet).
-
Critical Check: Absence of peaks at ~ +65 ppm (sulfonyl chloride impurities or hydrolysis products).
-
Part 3: Mechanism of Action (SuFEx)
The utility of 4-HBSF relies on the unique properties of the S(VI)–F bond. It is an electrophile that "waits" for the right partner.
Stability vs. Reactivity
The S–F bond is shorter and stronger (bond energy ~130 kcal/mol) than the S–Cl bond. The fluorine atom is small and holds its electrons tightly, making the sulfur center less prone to attack by "hard" nucleophiles (like water) but highly reactive toward "soft" or "activated" nucleophiles (like silyl ethers or protein side chains in specific pockets).
Activation Pathways
-
Si-SuFEx (Chemical Synthesis): Silyl ethers (R-OTMS) react with the SO₂F group catalyzed by a base (DBU, BTMG) or fluoride (TBAF). The formation of the extremely strong Si–F bond (approx. 142 kcal/mol) drives the reaction, swapping the fluoride on sulfur for the oxygen of the silyl ether.
-
Protein Proximity (Chemical Biology): When a probe containing the SO₂F warhead binds to a protein, local environmental factors (Lewis acidic residues, H-bond donors) activate the fluoride leaving group. This allows nucleophilic residues—most commonly Tyrosine (Tyr) , but also Lysine (Lys), Serine (Ser), and Histidine (His)—to attack the sulfur, forming a covalent covalent bond.
Figure 1: Dual activation pathways for 4-HBSF. Left: Silicon-mediated exchange for synthesis. Right: Proximity-driven covalent capture in biology.
Part 4: Application Workflow
Designing a Covalent Probe
Researchers utilize 4-HBSF to convert a reversible drug binder into an irreversible covalent probe.
Phase 1: Phenol Functionalization
The phenol group of 4-HBSF is the "attachment point" for your drug pharmacophore.
-
Reaction: Ether synthesis (Williamson Ether Synthesis or Mitsunobu Reaction).
-
Protocol:
-
Mix 4-HBSF (1.0 eq) with the Alkyl Halide of your drug scaffold (1.1 eq).
-
Add K₂CO₃ (2.0 eq) in DMF.
-
Stir at 60 °C.
-
Critical Note: The SO₂F group is stable under these basic alkylation conditions, unlike a sulfonyl chloride which would decompose.
-
Phase 2: SuFEx Screening
Once the probe is synthesized (Drug-O-Ph-SO₂F), screen it against the target protein.
-
Incubation: 1–10 µM probe with protein (1 µM) in PBS (pH 7.4).
-
Readout: Intact protein Mass Spectrometry (LC-MS).
-
Success Metric: A mass shift of +156 Da (Molecular weight of the probe minus HF). This confirms the covalent labeling event.
Part 5: Safety & Handling
-
Corrosivity: 4-HBSF causes severe skin burns and eye damage (H314).[1] Always wear nitrile gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: While stable to hydrolysis, prolonged exposure to moisture can degrade the material. Store in a desiccator at 2–8 °C.
-
Incompatibility: Avoid strong reducing agents (e.g., LiAlH₄) which can cleave the S–F bond indiscriminately.
References
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: Royal Society of Chemistry (RSC), 2019. URL:[Link]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition, 2014. (Sharpless Lab seminal paper). URL:[Link]
-
Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Source: ACS Chemical Biology, 2015.[3] URL:[Link]
-
4-Hydroxybenzene-1-sulfonyl fluoride | CAS 368-87-6 Properties. Source: PubChem (NIH). URL:[Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Source: Journal of the American Chemical Society, 2018.[4] URL:[Link]
Sources
Mechanistic and Practical Guide: Serine Protease Inhibition via 4-Hydroxybenzene-1-Sulfonyl Fluoride
This guide provides an in-depth technical analysis of 4-hydroxybenzene-1-sulfonyl fluoride (4-HBSF) as a serine protease inhibitor. While often overshadowed by its commodity analogs PMSF and AEBSF, 4-HBSF occupies a critical niche in chemical biology as a SuFEx (Sulfur-Fluoride Exchange) hub, serving as both a direct inhibitor and a scaffold for activity-based probes.
Part 1: Executive Technical Summary
4-Hydroxybenzene-1-sulfonyl fluoride is a covalent, irreversible inhibitor of serine proteases.[1] Unlike the general-purpose inhibitor PMSF (phenylmethanesulfonyl fluoride), 4-HBSF features a phenolic hydroxyl group at the para position. This structural distinction confers two critical properties:
-
Tunable Reactivity: The electron-donating nature of the hydroxyl group modulates the electrophilicity of the sulfur center, potentially altering selectivity compared to more electron-deficient analogs.
-
Derivatization Potential: It serves as a "warhead scaffold." The hydroxyl group acts as a handle for attaching fluorophores, biotin, or recognition elements via bioorthogonal chemistry, transforming the inhibitor into an Activity-Based Probe (ABP) .
Part 2: Chemical Biology & Mechanism of Action
The SuFEx Mechanism
The inhibition follows the principles of Sulfur-Fluoride Exchange (SuFEx), a "click chemistry" reaction class championed by K. Barry Sharpless. Sulfonyl fluorides are uniquely stable in aqueous buffer but become highly reactive when positioned within the oxyanion hole of a serine protease.
The Molecular Event:
-
Recognition: The inhibitor binds to the enzyme's S1 specificity pocket.
-
Activation: The catalytic triad (Asp-His-Ser) activates the serine hydroxyl.
-
Nucleophilic Attack: The active site Serine-O⁻ attacks the hexavalent sulfur atom of 4-HBSF.
-
Fluoride Displacement: Fluoride (
) is an excellent leaving group. It is expelled, forming a stable sulfonyl-enzyme ester linkage . -
Irreversibility: The resulting bond is hydrolytically stable, permanently inactivating the enzyme.
Visualization of the Catalytic Pathway
The following diagram details the electronic cascade resulting in enzyme inactivation.
Caption: Kinetic pathway of serine protease inactivation by sulfonyl fluoride warheads. The reaction proceeds via a specific nucleophilic attack on the sulfur center.
Part 3: Experimental Protocol
Reagent Preparation & Stability
Unlike AEBSF, 4-HBSF has limited solubility in pure water and is prone to hydrolysis if stored improperly.
-
Stock Solvent: Dissolve in anhydrous DMSO or Isopropanol to create a 100 mM – 200 mM stock.
-
Why? Sulfonyl fluorides are resistant to hydrolysis compared to sulfonyl chlorides, but long-term aqueous storage degrades the warhead. DMSO prevents premature hydrolysis.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: Typically 0.1 mM to 1.0 mM final concentration.
Inhibition Assay Workflow
This protocol validates the inhibition efficiency against a model protease (e.g., Trypsin or Chymotrypsin).
Materials:
-
Protease Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM
. -
Substrate: Chromogenic substrate (e.g., BAPNA for trypsin).
-
Inhibitor: 4-HBSF (from DMSO stock).
Step-by-Step:
-
Enzyme Activation: Dilute the protease into the buffer.
-
Inhibitor Incubation (Critical Step):
-
Add 4-HBSF to the enzyme solution.
-
Note: Keep DMSO concentration < 5% to avoid solvent-induced denaturation.
-
Incubate for 15–30 minutes at 25°C.
-
Reasoning: Sulfonyl fluorides are "slow-binding" irreversible inhibitors. They require time to orient and react. Immediate substrate addition may mask inhibition kinetics.
-
-
Substrate Addition: Add the chromogenic substrate to initiate the residual reaction.
-
Measurement: Monitor Absorbance (e.g., 405 nm) over 5 minutes.
-
Quantification: Calculate % Residual Activity relative to a DMSO-only control.
The "Phenol Effect" (pH Sensitivity)
The 4-hydroxy group has a
-
At pH 7.0 - 8.0: The molecule is primarily protonated (neutral phenol). It functions as a standard inhibitor.
-
At pH > 9.0: The phenol deprotonates to a phenolate. This pushes electron density into the benzene ring, potentially reducing the electrophilicity of the sulfur center via resonance.
-
Operational Tip: For maximum potency, perform inhibition at pH 7.0–8.0.
Part 4: Comparative Analysis (Data Presentation)
Researchers often confuse 4-HBSF with PMSF or AEBSF. The table below clarifies the distinct utility of each.
| Feature | PMSF | AEBSF | 4-Hydroxy-BSF (This Topic) |
| Full Name | Phenylmethanesulfonyl fluoride | 4-(2-Aminoethyl)benzenesulfonyl fluoride | 4-Hydroxybenzenesulfonyl fluoride |
| Solubility | Low (requires Ethanol/IPA) | High (Water soluble) | Moderate (DMSO recommended) |
| Stability ( | ~1 hour (Hydrolyzes fast) | High (> 8 hours) | High (SuFEx stable) |
| Toxicity | High (Neurotoxin) | Low | Moderate |
| Primary Use | Cheap, crude lysis buffer | Cell culture, long incubations | Probe synthesis, SuFEx scaffolds |
| Mechanism | Non-specific sulfonylation | Non-specific sulfonylation | Tunable sulfonylation |
Part 5: Advanced Application – Probe Synthesis
The primary value of 4-HBSF in modern drug discovery is not as a simple inhibitor, but as a linker .
Workflow for Probe Creation:
-
Starting Material: 4-Hydroxybenzene-1-sulfonyl fluoride.[2]
-
Functionalization: React the 4-hydroxyl group (nucleophile) with an electrophilic tag (e.g., Biotin-PEG-NHS ester or a fluorophore).
-
Result: A bifunctional probe where the sulfonyl fluoride targets the enzyme active site, and the tag allows for pull-down or imaging.
Caption: Workflow for converting 4-HBSF into a functional proteomic probe.
References
-
Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases.[3] I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000. Link
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2853-2857. Link
-
Narayan, S., et al. (2020). The energetic basis of serine protease inhibition by sulfonyl fluorides. Biochemistry, 59(3), 325-336. Link
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link
Sources
4-hydroxybenzenesulfonyl fluoride molecular weight and formula
4-Hydroxybenzenesulfonyl Fluoride: Technical Profile, Synthesis, and SuFEx Applications
Executive Summary
4-Hydroxybenzenesulfonyl fluoride (4-HBSF) is a bifunctional organosulfur compound serving as a critical "hub" in modern chemical biology and drug discovery. While structurally related to classic serine protease inhibitors like PMSF and AEBSF, 4-HBSF is distinctively valued for its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Its phenolic hydroxyl group allows for the modular attachment of recognition motifs, while the sulfonyl fluoride (
Chemical Identity & Physicochemical Profile[1][2][3]
4-HBSF is a white crystalline solid. Unlike its sulfonyl chloride counterparts, which hydrolyze rapidly, the fluoride analog exhibits exceptional stability in aqueous buffers at neutral pH, enabling its use in biological systems.
Table 1: Chemical Datasheet
| Property | Data |
| Chemical Name | 4-Hydroxybenzenesulfonyl fluoride |
| Synonyms | p-Hydroxybenzenesulfonyl fluoride; 4-Fluorosulfonylphenol |
| CAS Registry Number | 368-87-6 |
| Molecular Formula | |
| Molecular Weight | 176.17 g/mol |
| Exact Mass | 175.994 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate. |
| Hydrolytic Stability | Stable at pH 4–8; slow hydrolysis at pH > 9. |
| SMILES |
Mechanistic Principles
The SuFEx "Click" Mechanism
The utility of 4-HBSF relies on the unique properties of the S(VI)-F bond. As defined by Sharpless and colleagues, SuFEx is a "click" reaction characterized by high efficiency and tolerance to water/oxygen.[1][2]
-
Stability: The S-F bond is shorter and stronger than S-Cl, resisting reduction and unassisted hydrolysis.
-
Activation: The bond is activated only within the specific microenvironment of a protein active site (e.g., oxyanion hole stabilization) or by specific catalysts (e.g., DBU, BEMP).
-
Selectivity: It reacts exclusively at the sulfur center, avoiding the redox side-reactions common with other warheads.
Protease Inhibition & Covalent Modification
In the context of enzyme inhibition, the sulfonyl fluoride acts as an electrophilic trap. The mechanism involves the nucleophilic attack of a catalytic residue (typically Serine-OH in proteases or Tyrosine-OH in specific transferases) onto the sulfur atom, displacing fluoride.
Figure 1: Mechanism of covalent enzyme modification by 4-HBSF. The reaction proceeds via a pentacoordinate transition state, resulting in a stable sulfonyl-enzyme adduct.
Synthesis & Preparation Protocols
While 4-HBSF is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust "bench-friendly" method avoids toxic gaseous
Protocol: One-Pot Synthesis from Sodium 4-Hydroxybenzenesulfonate
This protocol utilizes cyanuric chloride to activate the sulfonate, followed by fluorination.
Reagents:
-
Sodium 4-hydroxybenzenesulfonate (1.0 equiv)
-
Cyanuric Chloride (TCT) (1.0 equiv)
-
Potassium Bifluoride (
) (2.5 equiv) -
Solvent: Acetonitrile (
) / Waterngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Catalyst: 18-crown-6 (optional, for kinetics)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend Sodium 4-hydroxybenzenesulfonate (10 mmol) and Cyanuric Chloride (10 mmol) in dry Acetonitrile (50 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC for the formation of the sulfonyl chloride intermediate.
-
Fluorination: Cool the reaction to room temperature. Add
(25 mmol) dissolved in a minimum amount of water (or add as a solid if using 18-crown-6). -
Exchange: Stir vigorously at room temperature for 12 hours. The chloride-to-fluoride exchange is driven by the formation of insoluble KCl.
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over
.[3] Recrystallize from Hexane/EtOAc to obtain 4-HBSF as white crystals.
Figure 2: One-pot synthesis workflow converting sulfonate salts to sulfonyl fluorides via cyanuric chloride activation.
Applications in Drug Discovery & Chemical Biology[4][5][7][8][9]
Fragment-Based Drug Discovery (FBDD)
4-HBSF is a primary scaffold for SuFEx Fragment Libraries .
-
The Concept: The phenol group is reacted with a library of carboxylic acids or alkyl halides to create diverse "SuFExable" fragments.
-
Screening: These fragments are screened against protein targets. If the fragment binds, the proximal
group reacts with a nearby nucleophile (e.g., Lysine or Tyrosine), covalently locking the hit. -
Validation: Mass spectrometry confirms the mass shift (+156 Da for the benzenesulfonyl group).
Peptide Macrocyclization
Recent applications utilize 4-HBSF derivatives to cyclize peptides. By incorporating a tyrosine and a SuFEx-tagged residue, the peptide can be cyclized intramolecularly.[2] The 4-HBSF moiety specifically targets Tyrosine residues in the peptide sequence, forming a stable sulfonate linkage.
Proteomic Profiling
Unlike broad-spectrum inhibitors (e.g., AEBSF), 4-HBSF derivatives are used as Activity-Based Probes (ABPs) .
-
Workflow:
-
Derivatize 4-HBSF with a click handle (e.g., alkyne) at the phenol position.
-
Incubate with cell lysate.
-
Perform CuAAC click reaction with a fluorescent azide or biotin-azide.
-
Visualize or enrich modified proteins to map the "reactive sulfonylome."
-
Handling, Safety, and Stability
Safety Profile (H314, H302):
-
Corrosivity: 4-HBSF causes severe skin burns and eye damage. It is an alkylating/sulfonylating agent.[4]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle inside a fume hood.
Stability & Storage:
-
Solid State: Stable for years at 4°C or -20°C if kept dry.
-
Solution:
-
DMSO/MeCN: Stable for weeks at RT.
-
Aqueous Buffer: Hydrolysis half-life (
) is pH-dependent.-
pH 7.5:
24–48 hours. -
pH > 9.0: Hydrolysis accelerates significantly.
-
-
-
Recommendation: Prepare stock solutions in anhydrous DMSO. Dilute into aqueous buffer immediately prior to use.
References
-
Chemical Identity & Properties
-
SuFEx Chemistry & Mechanism
-
Synthesis Protocols
-
Applications (Peptide Cyclization)
-
Groves, N. R., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides. Chemical Science. Link
-
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SuFEx handle fragment library - Melius Organics [meliusorganics.com]
- 7. otavachemicals.com [otavachemicals.com]
Methodological & Application
protocol for SuFEx reaction using 4-hydroxybenzenesulfonyl fluoride
Application Note: Protocol for SuFEx Reaction Using 4-Hydroxybenzenesulfonyl Fluoride
Introduction: The "Sleeping Beauty" of Click Chemistry
Sulfur-Fluoride Exchange (SuFEx) represents the next generation of click chemistry, pioneered by K. Barry Sharpless.[1][2] Unlike traditional click reactions that rely on high-energy springs (like azides), SuFEx relies on the unique stability-reactivity paradox of the Sulfur(VI)-Fluoride bond.[3]
4-Hydroxybenzenesulfonyl fluoride (4-HBSF) is a premier "hub" reagent in this landscape. It is a bifunctional AB-monomer containing:
-
A Nucleophilic Handle (Phenol, -OH): Ready for standard alkylation or acylation.
-
An Electrophilic Warhead (Sulfonyl Fluoride, -SO₂F): The "sleeping beauty" that remains inert to oxidation, reduction, and thermolysis until specifically awakened by a Lewis base or silyl activation.
This guide details the protocols for utilizing 4-HBSF as a modular linker for drug discovery, polymer synthesis, and chemical biology.
Chemical Profile & Safety
| Property | Specification |
| CAS Number | 349-88-2 |
| Formula | C₆H₅FO₃S |
| MW | 176.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Reactivity | Stable to water/air; reacts with nucleophiles upon activation. |
| Storage | 2–8°C, inert atmosphere recommended. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">⚠️ SAFETY WARNING: While -SO₂F is more stable than -SO₂Cl, it is a covalent warhead. Avoid inhalation or skin contact. In biological contexts, it can covalently modify Serine/Tyrosine/Lysine residues. Standard PPE (gloves, goggles, fume hood) is mandatory.
Mechanism of Action
The SuFEx reaction is a nucleophilic substitution at the sulfur center. The key to its success is the high bond energy of S-F (approx. 70 kcal/mol), which prevents non-specific hydrolysis.
Activation Pathways:
-
Base-Catalyzed (Si-Free): A base (e.g., DBU) deprotonates the nucleophile (phenol), which then attacks the sulfur, ejecting fluoride.
-
Silyl-Mediated (The "Royal" Route): A silyl ether (Ar-O-SiR₃) is used. The fluoride ion (or bifluoride catalyst) attacks the silicon, generating a strong Si-F bond (approx. 140 kcal/mol) and releasing the phenoxide in close proximity to the sulfur center.
Figure 1: General mechanism of SuFEx activation.[4] The S-F bond is cleaved only when 'unlocked' by specific base or silyl interactions.
Experimental Protocols
Protocol A: Functionalizing the Phenol (The "Hub" Setup)
Objective: To attach a payload (e.g., a drug pharmacophore or fluorophore) to the phenol group while keeping the -SO₂F warhead intact.
Rationale: The phenolic -OH is significantly more acidic and nucleophilic than the -SO₂F group is electrophilic (in the absence of SuFEx catalysts). Standard Williamson ether synthesis works perfectly here.
Materials:
-
4-HBSF (1.0 equiv)
-
Alkyl Halide (e.g., Propargyl bromide, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: DMF or Acetone (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4-HBSF in DMF (0.2 M concentration).
-
Base Addition: Add K₂CO₃. The suspension may turn slight yellow.
-
Alkylation: Add the alkyl halide dropwise at room temperature (RT).
-
Reaction: Stir at RT for 4–12 hours.
-
Self-Validation: Monitor by TLC. The starting phenol (more polar) will disappear; the product (less polar) will appear. The -SO₂F group is stable under these basic conditions provided no strong nucleophile and SuFEx catalyst (like DBU) are present simultaneously.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: You now have a Functionalized Sulfonyl Fluoride (R-O-Ph-SO₂F) ready for clicking.
-
Protocol B: The SuFEx Click Reaction (S-F Exchange)
Objective: To covalently link the functionalized sulfonyl fluoride to a target molecule (Phenol or Amine).
Method Selection:
-
Method 1 (Silyl Ether): Best for complex synthesis, highest yield, easiest purification.
-
Method 2 (Direct Phenol): Faster, "one-pot" potential, but requires stoichiometric base.
Table 1: Catalyst Selection Guide
| Catalyst | Type | Loading | Substrate Suitability |
|---|---|---|---|
| DBU | Amidine Base | 10–20 mol% | Standard aryl silyl ethers. Robust. |
| BEMP | Phosphazene | 1–5 mol% | Difficult/Sterically hindered substrates. |
| TBAF / KHF₂ | Fluoride Source | 0.1–5 mol% | Silyl ethers ONLY. Very fast. |
Detailed Procedure (Method 1 - Silyl Ether Route):
-
Preparation: Synthesize the silyl ether of your target molecule (Target-O-TMS or Target-O-TBS) using standard silylation (HMDS or TBSCl).
-
Setup: In a vial, mix:
-
Functionalized Sulfonyl Fluoride (from Protocol A) (1.0 equiv).[5]
-
Target Silyl Ether (1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M).
-
-
Catalysis: Add DBU (10-20 mol%) .
-
Note: If using Bifluoride (KHF₂), use a crown ether (18-crown-6) to solubilize it.
-
-
Reaction: Stir at RT.
-
Time: 10 minutes to 2 hours.
-
Self-Validation: If using TBS ethers, the byproduct TBS-F is volatile/inert. 19F NMR is the gold standard check: The -SO₂F signal (typically ~ +65 ppm) will disappear.
-
-
Workup:
-
Concentrate the solvent.
-
Load directly onto silica gel. The Sulfonate linkage (-SO₂-O-) is extremely stable to hydrolysis.
-
Protocol C: SuFEx Polymerization (Polysulfonates)
Objective: To create high-performance engineering polymers (Polysulfonates) using 4-HBSF as an AB-monomer.
Rationale: Since 4-HBSF contains both the nucleophile and electrophile, it can self-polymerize.
-
Monomer Prep: Ensure 4-HBSF is strictly anhydrous.
-
Silylation (Optional but Recommended): Convert the phenol of 4-HBSF to a TBDMS ether (4-(tert-butyldimethylsilyloxy)benzenesulfonyl fluoride). This creates a shelf-stable monomer.[6]
-
Polymerization:
-
Dissolve monomer in NMP or Sulfolane (high boiling point, polar).
-
Add catalyst: KHF₂ (2 mol%) + 18-crown-6 .
-
Heat to 130°C under Nitrogen flow (to remove volatile silyl fluoride byproduct).
-
-
Isolation: Precipitate polymer into Methanol.
-
Result: A rigid, chemically resistant Polysulfonate.[7]
-
Workflow Decision Tree
Figure 2: Operational workflow for selecting the correct SuFEx protocol based on the desired end-product.
Troubleshooting & Optimization
-
Hydrolysis (The "Silent Killer"):
-
Incomplete Reaction:
-
Purification Issues:
-
Insight: Sulfonates are highly stable. You can wash crude mixtures with 1M HCl to remove DBU/Amine catalysts without hydrolyzing the SuFEx linkage.
-
References
-
Sharpless, K. B., et al. (2014).[1][3][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2014).[1][3][7] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]
-
Jones, L. H. (2021). "Emerging applications of SuFEx click chemistry in drug discovery." MedChemComm. [Link]
-
Gao, B., et al. (2017).[1] "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates." Nature Chemistry. [Link]
Sources
- 1. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. SuFEx-Based Synthesis of Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Hydroxybenzenesulfonyl Fluoride (HBSF) as a Versatile Chemical Probe
Introduction: The Unique Utility of 4-Hydroxybenzenesulfonyl Fluoride (HBSF)
In the landscape of chemical biology and drug discovery, the need for robust tools to interrogate protein function is paramount. 4-Hydroxybenzenesulfonyl fluoride (HBSF) has emerged as a valuable chemical probe due to the unique reactivity of its sulfonyl fluoride (-SO₂F) moiety.[1][2] Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable, covalent bonds with the nucleophilic side chains of several key amino acids, including tyrosine, serine, threonine, lysine, and histidine.[1][3]
This reactivity, combined with the relative stability of aryl sulfonyl fluorides to hydrolysis under physiological conditions compared to their sulfonyl chloride counterparts, makes HBSF an excellent tool for activity-based protein profiling (ABPP), covalent inhibitor development, and target identification.[4] These probes have been particularly instrumental in studying protein tyrosine phosphatases (PTPs), a class of enzymes notoriously difficult to target with traditional reversible inhibitors.[5][6]
This guide provides a comprehensive overview of the mechanistic basis for HBSF's utility and detailed protocols for its application in both in vitro and cellular contexts.
Mechanistic Principle: Covalent Modification by HBSF
The core of HBSF's function lies in the electrophilic nature of the sulfur(VI) center. The highly electronegative fluorine and oxygen atoms create a strong dipole, rendering the sulfur atom susceptible to nucleophilic attack. When HBSF encounters a protein with a suitably positioned and reactive nucleophilic amino acid residue (Nu:), a covalent bond is formed through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, displacing the fluoride ion.[1]
The phenolic hydroxyl group on HBSF can participate in hydrogen bonding within a protein's binding pocket, potentially increasing its affinity and specificity for certain targets. The reaction covalently links the hydroxybenzenesulfonyl group to the protein, leading to irreversible inhibition or labeling.
Caption: Covalent modification of a protein by HBSF via nucleophilic attack.
Core Applications & Experimental Design
HBSF and its derivatives are powerful tools for several key research applications. The choice of experimental design depends on the scientific question being addressed.
| Application | Core Objective | Key Experimental Output |
| In Vitro Enzyme Inhibition | To determine the potency and kinetics of HBSF against a purified protein. | IC₅₀ (inhibitor concentration for 50% inhibition) and kᵢₙₐ꜀ₜ/Kᵢ values. |
| Cellular Target Engagement | To confirm HBSF can enter cells and covalently bind to its intended target. | Loss of protein signal or mobility shift on a Western blot. |
| Chemoproteomic Profiling | To identify the full spectrum of protein targets for an HBSF-based probe in a complex proteome. | List of identified protein "hits" and specific sites of modification via LC-MS/MS. |
A critical aspect of experimental design is the use of appropriate controls. A vehicle control (e.g., DMSO) is essential in all experiments to account for solvent effects. For target identification studies, competition experiments using an excess of unmodified HBSF can validate the specificity of probe binding.
Detailed Protocols & Methodologies
Safety First: 4-Hydroxybenzenesulfonyl fluoride is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8] Always handle HBSF in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: In Vitro Inhibition of a Protein Tyrosine Phosphatase (PTP)
This protocol details how to measure the inhibitory activity of HBSF against a purified PTP enzyme using a colorimetric substrate.
A. Materials & Reagents
-
Purified PTP enzyme (e.g., PTP1B, SHP2)
-
HBSF (CAS: 368-87-6)[7]
-
Anhydrous DMSO
-
PTP Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Step-by-Step Procedure
-
Prepare HBSF Stock Solution: Prepare a 100 mM stock solution of HBSF in anhydrous DMSO. Serially dilute this stock in DMSO to create a range of concentrations for the assay (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
Enzyme Preparation: Dilute the purified PTP enzyme to a working concentration of 2X the final desired concentration in cold PTP Assay Buffer.
-
Inhibitor Incubation:
-
Add 50 µL of the 2X PTP enzyme solution to each well of the 96-well plate.
-
Add 1 µL of HBSF dilution (or DMSO for vehicle control) to the appropriate wells. This results in a 1:100 dilution of the inhibitor stock.
-
Gently mix and incubate the plate at room temperature for 30 minutes to allow for covalent modification.
-
-
Initiate Reaction: Prepare a 2X working solution of pNPP in PTP Assay Buffer. Add 50 µL of this solution to each well to start the reaction. The final volume in each well is now 101 µL.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader. The rate of pNPP hydrolysis (the slope of the absorbance vs. time plot) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate for each HBSF concentration.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent activity versus the logarithm of the HBSF concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response - variable slope) to determine the IC₅₀ value.
-
Caption: Workflow for in vitro PTP inhibition assay using HBSF.
Protocol 2: Chemoproteomic Target Identification with an Alkyne-Functionalized HBSF Probe
This advanced protocol uses an HBSF probe containing a bioorthogonal alkyne handle to identify protein targets in a cellular lysate via Click Chemistry and mass spectrometry. This approach is invaluable for discovering novel targets and assessing probe selectivity across the proteome.[9]
A. Materials & Reagents
-
Live cells (e.g., HeLa, Jurkat)
-
Alkyne-functionalized HBSF probe
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Click Chemistry Reagents:
-
Biotin-Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 1% SDS, 6M Urea, and PBS)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Proteomics-grade Trypsin
-
LC-MS/MS instrumentation
B. Step-by-Step Procedure
-
Cell Treatment: Treat live cells with the alkyne-HBSF probe (typically 1-10 µM) or DMSO vehicle for 1-4 hours in serum-free media.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in cold Lysis Buffer. Clarify the lysate by centrifugation to remove debris. Determine protein concentration using a BCA or Bradford assay.
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO₄ (1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation. This reaction ligates a biotin tag onto the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated proteins.
-
Pellet the beads and wash sequentially with PBS + 1% SDS, 6M Urea in PBS, and finally several times with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing 2M Urea. Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the HBSF probe.
-
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered targets.
Caption: Chemoproteomic workflow for HBSF target identification.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed in vitro (Protocol 1) | HBSF is hydrolyzed/degraded. | Prepare fresh stock solutions in anhydrous DMSO. Minimize time in aqueous buffer before starting the reaction. |
| Protein is inactive. | Test enzyme activity with a positive control inhibitor or substrate titration. | |
| HBSF is not reactive with the target protein. | Confirm the presence of reactive nucleophilic residues in the protein's active or allosteric sites. | |
| High background in chemoproteomics (Protocol 2) | Insufficient washing of streptavidin beads. | Increase the number of washes and the stringency of wash buffers (e.g., higher SDS or urea concentration). |
| Probe concentration is too high, leading to non-specific labeling. | Perform a dose-response experiment to find the optimal probe concentration. | |
| Click chemistry reagents are causing protein precipitation. | Add reagents sequentially and ensure proper mixing. Use a fresh TCEP solution. |
Conclusion and Future Outlook
4-Hydroxybenzenesulfonyl fluoride is a powerful and versatile electrophilic probe that enables the study of a wide range of proteins through covalent modification. Its ability to react with multiple nucleophilic amino acids provides a distinct advantage over more restricted chemical probes.[1] By following the detailed protocols outlined in this guide, researchers can effectively utilize HBSF for enzyme inhibition studies, cellular target engagement, and comprehensive proteomic profiling. The continued development of new sulfonyl fluoride-based probes, coupled with advancements in mass spectrometry, promises to further expand our ability to functionally annotate the proteome and accelerate the discovery of new therapeutic targets.
References
-
PubChem. (n.d.). 4-Hydroxybenzene-1-sulfonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Covalent inhibition of protein tyrosine phosphatases. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride, 2,5-dichloro-4-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from [Link]
-
Molecular BioSystems (RSC Publishing). (n.d.). Covalent inhibition of protein tyrosine phosphatases. Retrieved from [Link]
-
MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]
-
PubMed. (n.d.). Studying Protein-Tyrosine Phosphatases in Zebrafish. Retrieved from [Link]
-
PubMed. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Retrieved from [Link]
-
CORE. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]
-
SpringerLink. (n.d.). Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease. Retrieved from [Link]
-
University of Victoria. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Covalent Inhibition of the Lymphoid Tyrosine Phosphatase. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibition of protein tyrosine phosphatases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. 4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-hydroxybenzene-1-sulfonyl fluoride | 368-87-6 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
post-polymerization modification with 4-hydroxybenzenesulfonyl fluoride
Title: Precision Post-Polymerization Modification: Installing SuFEx Hubs via 4-Hydroxybenzenesulfonyl Fluoride
Abstract & Strategic Utility
This application note details the protocol for the post-polymerization modification (PPM) of epoxide-containing polymers (specifically poly(glycidyl methacrylate), PGMA) using 4-hydroxybenzenesulfonyl fluoride . This specific reagent serves as a bifunctional "adapter": its phenolic moiety facilitates robust anchoring to the polymer backbone via nucleophilic epoxide ring-opening, while its sulfonyl fluoride (
Once installed, the
Mechanism of Action
The modification proceeds in two distinct chemical stages.[1] First, the Installation Phase , where the phenol group of the reagent attacks the pendant epoxide of the polymer scaffold. Second, the Utilization Phase , where the installed sulfonyl fluoride undergoes SuFEx with an incoming nucleophile (e.g., a silyl ether or amine).
Caption: Workflow for grafting 4-hydroxybenzenesulfonyl fluoride onto a PGMA backbone.
Pre-Protocol Considerations
-
Solvent Compatibility: The reaction requires polar aprotic solvents (DMF, DMSO, or NMP) to solubilize both the polar reagent and the polymer backbone while facilitating the nucleophilic attack.
-
Stoichiometry: A slight excess (1.1–1.2 eq) of 4-hydroxybenzenesulfonyl fluoride relative to the epoxide units is recommended to ensure high conversion, though partial modification can be achieved by limiting the reagent.
-
Safety (HF Generation): While the reagent itself is stable, subsequent SuFEx reactions or improper disposal can release fluoride ions. Glassware etching is a potential indicator of degradation. Work in a fume hood.
Protocol 1: Installation of the SuFEx Handle
Objective: Grafting 4-hydroxybenzenesulfonyl fluoride onto Poly(glycidyl methacrylate) (PGMA).
Reagents:
-
Polymer Scaffold: PGMA (
, PDI < 1.2). -
Reagent: 4-Hydroxybenzenesulfonyl fluoride (CAS: 308444-43-4).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or 4-Dimethylaminopyridine (DMAP).
-
Base: Diisopropylethylamine (DIPEA) or inorganic
(if polymer is stable to heterogeneous bases). -
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of PGMA (approx. 7.0 mmol epoxide equivalents) in 10 mL of anhydrous DMF.
-
Reagent Addition: Add 1.35 g (7.7 mmol, 1.1 eq) of 4-hydroxybenzenesulfonyl fluoride.
-
Catalysis: Add DIPEA (1.3 mL, 1.1 eq) and a catalytic amount of TBAB (5 mol%).
-
Expert Insight: TBAB acts as a phase transfer catalyst and activates the epoxide, while DIPEA deprotonates the phenol to generate the more nucleophilic phenoxide species.
-
-
Reaction: Seal the flask under nitrogen and heat to 80°C for 12–16 hours.
-
Monitoring: Monitor the disappearance of the epoxide characteristic peaks via
NMR (glycidyl protons at 2.6, 2.8, 3.2 ppm).
-
-
Purification:
-
Cool the mixture to room temperature.
-
Precipitate dropwise into a 10-fold excess of cold diethyl ether or methanol (depending on polymer solubility; the modified polymer is often less soluble in methanol than the precursor).
-
Re-dissolve in THF and re-precipitate to remove unreacted sulfonyl fluoride.
-
-
Drying: Dry the polymer under high vacuum at 40°C for 24 hours.
Protocol 2: Utilization (The SuFEx "Click")
Objective: Conjugating a functional amine or silyl ether to the newly installed
Reagents:
-
SuFEx Polymer: From Protocol 1.
-
Nucleophile: Primary amine (e.g., Benzylamine) or Aryl Silyl Ether.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Methodology:
-
Setup: Dissolve 100 mg of SuFEx polymer in 2 mL DCM or DMF.
-
Addition: Add the nucleophile (1.2 eq relative to
groups). -
Catalysis: Add DBU (10–20 mol%).
-
Note: For silyl ether exchange, BEMP is often preferred over DBU to prevent side reactions.
-
-
Reaction: Stir at room temperature for 1–4 hours. The reaction is typically extremely fast.
-
Validation: Analyze via
NMR. The complete disappearance of the sulfonyl fluoride signal indicates quantitative conversion.
Data Analysis & Validation
The success of the modification is validated using spectroscopic shifts.
| Technique | Parameter | Precursor (PGMA) | Modified Polymer (SuFEx-Ready) | Post-Click Product |
| Epoxide Signals | Distinct peaks at 2.6, 2.8, 3.2 ppm | Absent | Absent | |
| Aromatic Signals | Absent | Doublets at 7.0–8.0 ppm | Shifted/Modified | |
| Absent | Singlet at ~ +65 ppm | Absent (Signal loss confirms click) | ||
| FT-IR | Characteristic Stretch | Epoxide C-O-C (~910 cm⁻¹) | Sulfonate/Sulfonamide bands |
Critical QC Checkpoint:
If the
References
-
Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][2]
-
Dong, H., et al. (2017). "SuFEx-Based Strategies for the Synthesis of Functional Polymers." Chemical Reviews. [Link]
-
Yatvin, J., et al. (2015). "Post-polymerization modification of a sulfonyl fluoride-decorated polynorbornene." Polymer Chemistry. [Link][4]
-
Genet, J. P., et al. (2018). "Recent Advances in SuFEx Click Chemistry for Polymer Modification." Macromolecules. [Link]
Sources
- 1. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessscience.com [accessscience.com]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxybenzenesulfonyl Fluoride in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxybenzenesulfonyl fluoride (HBSF). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of HBSF in basic conditions. My aim is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when using 4-hydroxybenzenesulfonyl fluoride in the presence of a base.
Q1: I am observing a significant amount of a water-soluble byproduct and my desired reaction yield is low. What is the likely cause?
A1: The most probable cause is the hydrolysis of the sulfonyl fluoride group (-SO₂F) to a sulfonic acid (-SO₃H). While sulfonyl fluorides are more resistant to hydrolysis than their chloride counterparts, they are not entirely inert, especially under basic conditions.[1] The resulting 4-hydroxybenzenesulfonic acid is highly water-soluble and will not be extracted with organic solvents, leading to a lower isolated yield of your target product. The rate of hydrolysis is significantly accelerated at higher pH values.[1]
Q2: My reaction mixture is becoming viscous and I am seeing high molecular weight species in my mass spectrometry analysis. What is happening?
A2: This is a classic sign of polymerization or oligomerization. 4-hydroxybenzenesulfonyl fluoride is a bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride. In the presence of a base, the hydroxyl group is deprotonated to a phenoxide, which can then attack the sulfonyl fluoride of another HBSF molecule. This process, known as Sulfur(VI) Fluoride Exchange (SuFEx), can lead to the formation of diaryl sulfate esters and, if unchecked, long-chain polysulfates.[2][3]
Q3: I am trying to selectively react the sulfonyl fluoride of HBSF with a primary amine, but I am getting a complex mixture of products. Why is this happening?
A3: While the sulfonyl fluoride is a good electrophile, the phenolic proton is acidic and will be readily deprotonated by the amine base or any other added base. This creates a competing nucleophile (the phenoxide) in your reaction mixture. This phenoxide can then react with the starting material (HBSF) or your desired product, leading to a complex mixture. The relative rates of these competing reactions will depend on the nucleophilicity of your amine, the steric hindrance around the nucleophilic centers, and the reaction conditions (temperature, solvent, and base concentration).
Q4: In my peptide modification experiment targeting a tyrosine residue with HBSF, I am noticing modifications on other amino acids. How can I improve selectivity?
A4: While the SuFEx reaction is highly chemoselective for tyrosine residues under optimized conditions, other nucleophilic amino acid side chains can react, particularly at higher pH values.[4] Lysine (primary amine), threonine (aliphatic alcohol), arginine (guanidinium), and asparagine (primary amide) are potential sites for off-target modification.[4] The key to improving selectivity is precise pH control. The pKa of the tyrosine phenol is around 10, and performing the reaction at a pH close to this value (e.g., pH 7.8-9.0) will favor the deprotonation and reaction of tyrosine over other residues with higher pKa values for their nucleophilic groups.
II. Troubleshooting Guides
This section provides detailed protocols and explanations to help you overcome the challenges outlined in the FAQs.
Guide 1: Minimizing Hydrolysis of the Sulfonyl Fluoride Group
Objective: To prevent the conversion of 4-hydroxybenzenesulfonyl fluoride to 4-hydroxybenzenesulfonic acid.
Core Principle: The rate of hydrolysis is directly related to the concentration of hydroxide ions. Therefore, minimizing the exposure of the sulfonyl fluoride to strong aqueous base and elevated temperatures is crucial.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating HBSF hydrolysis.
Detailed Protocols:
Protocol 1.1: Reaction with a Non-Nucleophilic Organic Base under Anhydrous Conditions
-
Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all solvents are anhydrous (e.g., by distillation from a suitable drying agent or by using commercially available anhydrous solvents). Dry your nucleophilic substrate if it is a solid.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve the 4-hydroxybenzenesulfonyl fluoride and your nucleophile in the anhydrous solvent.
-
Base Addition: Slowly add a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA), to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) before proceeding with extraction and purification.
Rationale: By eliminating water from the reaction system, the primary nucleophile for hydrolysis is removed. The use of a non-nucleophilic organic base prevents the introduction of hydroxide ions.
Guide 2: Preventing Polymerization/Oligomerization
Objective: To favor the reaction of HBSF with the desired nucleophile over self-reaction.
Core Principle: The rate of the desired reaction needs to be significantly faster than the rate of the competing polymerization reaction. This can be achieved by manipulating stoichiometry, reaction conditions, and the order of addition.
Troubleshooting Workflow:
Caption: Competing reaction pathways for HBSF in the presence of a base and a target nucleophile.
Mechanism 2: Hydrolysis of the Sulfonyl Fluoride
The hydrolysis of the sulfonyl fluoride proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom, followed by the departure of the fluoride leaving group.
Caption: Simplified mechanism for the base-catalyzed hydrolysis of HBSF.
IV. Quantitative Data Summary
| Issue | Potential Cause | Key Parameters to Control | Recommended Action |
| Low Yield | Hydrolysis | pH, Water Content, Temperature | Use anhydrous solvents, non-nucleophilic organic bases, and lower temperatures. |
| Viscous Mixture | Polymerization | Stoichiometry, Concentration, Rate of Addition | Use an excess of the target nucleophile, slow addition of HBSF, and higher dilution. |
| Lack of Selectivity | Competing Nucleophiles | pH, Stoichiometry | Precise pH control (especially for bioconjugation), use of protecting groups. |
V. References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Li, Z., et al. (2020). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 11(23), 5919-5924. [Link]
-
Gao, B., et al. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry, 9(11), 1083–1088. [Link]
-
Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 61(9), e202112375. [Link]
-
Bunton, C. A., & Fendler, J. H. (1965). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 30(4), 1365–1371. [Link]
-
Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
Sources
- 1. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxybenzenesulfonyl Fluoride (HBSF)
Reference Ticket: #HBSF-STAB-001
Executive Summary: The Stability Paradox
4-Hydroxybenzenesulfonyl fluoride (HBSF) presents a unique stability profile due to its dual nature: it is an AB-type monomer containing both a nucleophile (phenol) and an electrophile (sulfonyl fluoride).[1]
While the sulfonyl fluoride (–SO₂F) bond is kinetically stable against hydrolysis (far superior to sulfonyl chlorides), the presence of the phenolic hydroxyl group creates a latent pathway for self-polymerization (poly(aryl sulfate) formation) if not stored correctly.
The Verdict:
-
Solid State: Stable at Room Temperature (20–25°C) only if kept strictly anhydrous and neutral/acidic.[1]
-
Solution State: Highly dependent on solvent and pH.[1]
-
Long-term Banking: Recommended at 2–8°C or -20°C to mitigate slow self-reaction.[1]
Part 1: The Stability Mechanism (Why it behaves this way)
To troubleshoot effectively, you must understand the underlying chemistry. HBSF is a classic "SuFEx" (Sulfur-Fluoride Exchange) reagent.[1]
The Fluorine Shield (Kinetic Stability)
Unlike sulfonyl chlorides, the S–F bond is short (1.56 Å), strong (~130 kcal/mol), and highly resistant to reduction and nucleophilic attack by water. The fluorine atom creates a tight "hydration shell" that repels incoming water nucleophiles, making the compound resistant to hydrolysis at neutral pH.
The Phenolic Liability (The AB-Monomer Risk)
The danger lies in the para-hydroxyl group.[1]
-
Neutral pH: The phenol is protonated (
).[1] The molecule is stable.[1][2] -
Basic pH (or trace base): The phenol deprotonates to a phenoxide.[1] This phenoxide is an excellent nucleophile for SuFEx.[1] It attacks the sulfonyl fluoride of a neighboring molecule, releasing fluoride (F⁻) and forming a sulfonate ester dimer. This initiates a step-growth polymerization cascade.[1]
Stability Logic Diagram
The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for HBSF.
Figure 1: Stability pathways of HBSF. Note that base-catalyzed self-reaction is the primary degradation risk, not hydrolysis.
Part 2: Troubleshooting Guide
Scenario 1: "My sample has turned into a sticky gum or insoluble solid."
Root Cause: Oligomerization/Polymerization. You have likely triggered the AB-monomer self-reaction.[1] This occurs if the sample was exposed to moisture (which can leach alkali from cheap glass) or trace basic vapors (e.g., open amines in the same fridge). Resolution:
-
Check solubility in DMSO.[1] If insoluble, it is likely a polysulfate polymer.
-
Irreversible. Discard the sample safely (treat as HF-generating waste).
-
Prevention: Store future batches in silanized glass or high-quality plastic containers to prevent surface alkali leaching.[1]
Scenario 2: "LC-MS shows the correct mass, but reactivity is low."
Root Cause: Fluoride Hydrogen Bonding. Sulfonyl fluorides can form strong hydrogen-bond networks with solvents or water, which "masks" their reactivity without breaking the bond. Alternatively, the phenol may be oxidized (quinoid formation) if the solid is brown/pink. Resolution:
-
Visual Check: Pure HBSF should be white/beige.[1] Pink/Brown indicates oxidative degradation.[1]
-
Drying: Dissolve in EtOAc, wash with 0.1 M HCl (to protonate phenol and remove fluoride salts), dry over Na₂SO₄, and re-concentrate.
Scenario 3: "I see a mass shift of -2 Da or +18 Da."
Root Cause: Hydrolysis. [1]
-
+18 Da: Hydrolysis to sulfonic acid (R-SO₃H).[1] Rare at RT unless in strong acid.[1]
-
-2 Da (approx): Formation of cyclic dimers or intermolecular esters (loss of HF).[1]
Part 3: Storage & Handling FAQs
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Preferred) | While stable at RT, cold storage inhibits the kinetic energy required for the "AB" self-reaction.[1] |
| Atmosphere | Argon/Nitrogen | Essential.[1] Moisture acts as a proton shuttle, facilitating slow degradation. |
| Container | Polypropylene (PP) | Avoid standard glass for long-term storage if possible; alkali ions in glass can catalyze phenoxide formation.[1] |
| Solvent Stability | DMSO, DMF, MeCN | Stable for days at RT if acid-free. Avoid nucleophilic solvents (alcohols) unless intended for reaction.[1] |
| Safety | Avoid Skin Contact | If HBSF hydrolyzes on skin, it releases HF. Treat as a corrosive and potential fluoride poison.[1] |
Part 4: Quality Control Protocols
Before using HBSF in critical protein labeling or synthesis, validate its integrity.
Protocol A: Rapid 19F-NMR Check (Gold Standard)
Sulfonyl fluorides have a distinct chemical shift that disappears upon hydrolysis or polymerization.[1]
-
Preparation: Dissolve ~5 mg HBSF in 0.6 mL DMSO-d6 or CDCl₃.
-
Acquisition: Run a standard non-decoupled 19F-NMR.
-
Analysis:
-
Target Signal: Look for a singlet around +60 to +65 ppm (relative to CFCl₃) or -150 to -160 ppm (depending on referencing standard).[1]
-
Pass Criteria: Sharp singlet.
-
Fail Criteria: Broadening of the peak (oligomerization) or appearance of a fluoride ion peak (typically -100 to -120 ppm, appearing as a broad hump).[1]
-
Protocol B: Functional Titration (SuFEx Activity)
Confirm the reagent is still active.
-
Mix HBSF (1.0 equiv) with a simple amine (e.g., benzylamine, 1.1 equiv) and TEA (1.5 equiv) in MeCN.
-
Monitor by TLC or LC-MS after 30 minutes.
-
Expectation: Complete conversion to the sulfonamide. If conversion is <90%, the sulfonyl fluoride motif is compromised.
References
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448.
- Foundational text on the stability of the S-F bond and conditions for activ
-
[1]
-
Jones, L. H. (2018).[1] Sulfonyl Fluorides in Chemical Biology and Drug Discovery. MedChemComm, 9, 1429-1437.
- Details the stability of sulfonyl fluorides in biological buffers and room temper
-
PubChem Compound Summary. (2024). 4-Hydroxybenzenesulfonyl fluoride (CID 308444).[1]
-
Wang, H., et al. (2018). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates.[1][4] Nature Communications, 9, 88.
- Demonstrates the polymerization mechanism of bisphenols and sulfonyl fluorides, relevant to HBSF self-reaction.
-
[1]
Sources
- 1. 4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polympart.com [polympart.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
removing unreacted 4-hydroxybenzenesulfonyl fluoride from protein samples
Topic: Removing unreacted 4-hydroxybenzenesulfonyl fluoride (4-HBSF) from protein samples Ticket ID: T-SF-404 Assigned Specialist: Senior Application Scientist, Proteomics Division
Executive Summary
You are likely encountering high background noise in mass spectrometry (MS) or non-specific inhibition in downstream assays due to the unique stability of the sulfonyl fluoride (SF) warhead. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, 4-hydroxybenzenesulfonyl fluoride (4-HBSF) is a "latent" electrophile (SuFEx chemistry). It remains stable in aqueous buffers for hours to days, meaning passive hydrolysis is not a viable removal strategy.
This guide provides active removal protocols validated for both denatured (MS-based) and native (functional assay) workflows.
Part 1: Decision Matrix & Workflow
Before selecting a protocol, determine your downstream application. The stability of the covalent bond formed by 4-HBSF (S-O or S-N) allows for harsh washing conditions if the protein structure does not need to be preserved.
Figure 1: Selection logic for 4-HBSF removal. Note that for MS analysis, precipitation is preferred over desalting to eliminate non-covalent hydrophobic carryover.
Part 2: Validated Protocols
Method A: Size Exclusion (Spin Desalting)
Best for: Native proteins, functional assays, rapid cleanup.
The Science: 4-HBSF (MW ~176 Da) is significantly smaller than most proteins (>10 kDa). Spin columns utilize a resin with a specific molecular weight cutoff (MWCO, usually 7k or 40k). The porous beads trap the small 4-HBSF molecules while the large protein flows through the void volume.
Protocol:
-
Equilibration: Use a commercial desalting column (e.g., Zeba™ or Bio-Spin®). Centrifuge at 1,500 × g for 1 min to remove storage buffer.
-
Wash: Apply your assay buffer (e.g., PBS pH 7.4) and spin. Repeat 3 times.
-
Critical Step: Do not skip the washes; the resin must be equilibrated to your specific pH to prevent probe precipitation inside the column.
-
-
Load: Apply the protein sample (typically 30–100 µL) to the center of the resin bed.
-
Elute: Centrifuge at 1,500 × g for 2 minutes.
-
Collect: The flow-through contains the purified protein. The 4-HBSF remains trapped in the resin.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Low Yield | Protein adsorption to resin. | Add 0.05% Tween-20 to the equilibration buffer. |
| Probe Carryover | Sample volume too large. | Do not exceed 30% of the resin bed volume. |
Method B: Protein Precipitation (Acetone/TCA)
Best for: Mass Spectrometry (LC-MS/MS), removing hydrophobic non-specific binding.
The Science: Organic solvents denature the protein, causing it to unfold and aggregate (precipitate). 4-HBSF is an organic small molecule with a phenol ring; it remains highly soluble in organic solvents (acetone/methanol) and will stay in the supernatant. This is superior to desalting for MS because it breaks hydrophobic interactions between the probe and protein.
Protocol:
-
Cool: Chill pure acetone to -20°C.
-
Mix: Add 4 volumes of cold acetone to 1 volume of protein sample.
-
Incubate: Vortex and incubate for 60 minutes at -20°C.
-
Spin: Centrifuge at 13,000–15,000 × g for 10 minutes at 4°C.
-
Separate: Carefully decant and discard the supernatant (contains unreacted 4-HBSF).
-
Wash: Add 500 µL of cold 80% acetone, vortex briefly, and spin again.
-
Dry: Air dry the pellet for 5–10 minutes (do not over-dry, or resuspension becomes difficult).
-
Resuspend: Dissolve pellet in 8M Urea or SDS-buffer for MS analysis.
Part 3: Frequently Asked Questions (Technical)
Q1: Why can't I just quench the reaction with Tris?
A: While Tris (containing a primary amine) can theoretically scavenge sulfonyl fluorides, the reaction rate is slow at neutral pH. Furthermore, quenching creates a "modified Tris" adduct that can still interfere with ionization in Mass Spectrometry (ion suppression). Physical removal (Method A or B) is required to clean the spectrum.
Q2: I see a +176 Da (or similar) mass shift, but also a high background signal. What is happening?
A: This indicates non-covalent sequestration . The phenyl ring of 4-HBSF is hydrophobic. Excess probe can bury itself in hydrophobic pockets of the protein without forming a covalent bond.
-
Solution: If you are doing MS, use Method B (Precipitation) . The denaturation step unfolds the protein, releasing the trapped probe into the solvent. If you need native protein, perform two sequential desalting steps .
Q3: Is 4-HBSF pH sensitive?
A: Yes. The "4-hydroxy" group is a phenol (pKa ~10).
-
At pH < 9: It exists largely as the neutral phenol. It is moderately hydrophobic.
-
At pH > 10: It becomes a phenolate anion. It is highly water-soluble but also more reactive (and prone to hydrolysis).
-
Recommendation: Perform cleanup at pH 7–8 to maintain stability during the wash steps.
Q4: How do I verify the probe is gone?
A: The gold standard is Intact Protein LC-MS .
-
Run the sample on a C4 reverse-phase column.
-
Deconvolute the spectrum.
-
Success: You should see the protein mass + 156.02 Da (Mass of probe minus HF, as the fluoride is the leaving group).
-
Failure: If you see a large low-mass peak at the solvent front, you still have free probe.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
- Context: Establishes the stability/reactivity profile of sulfonyl fluorides (SuFEx).
-
Jones, L. H. (2018). "Structure-based design and analysis of SuFEx chemical probes." Chemical Science. [Link]
- Context: Discusses the kinetics of SF probes and the necessity of active removal.
- Context: Standard operating procedures for Acetone/TCA precipit
-
Vicente, T., et al. (2023). "A method for selective 19F‐labeling absent of probe sequestration (SLAPS)."[1] Protein Science. [Link]
- Context: Advanced protocol for removing hydrophobic probes
Sources
Validation & Comparative
4-hydroxybenzenesulfonyl fluoride vs PMSF stability comparison
An In-Depth Technical Guide to Serine Protease Inhibitors: A Comparative Analysis of AEBSF and PMSF Stability and Performance
A Note on 4-hydroxybenzenesulfonyl fluoride: This guide addresses the comparative stability and performance of two widely used serine protease inhibitors. The initial query concerned 4-hydroxybenzenesulfonyl fluoride; however, a thorough review of scientific literature reveals a lack of substantive data regarding its use as a protease inhibitor and no direct comparative studies against established standards like Phenylmethylsulfonyl fluoride (PMSF).[1][2]
Conversely, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a structurally related and extensively documented compound, frequently cited as a superior alternative to PMSF. Given the commonality of AEBSF in this context, this guide will provide a comprehensive, data-driven comparison between AEBSF and PMSF to serve the practical needs of researchers, scientists, and drug development professionals.
During protein extraction and purification, the integrity of the target protein is under constant threat from endogenous proteases released upon cell lysis. Serine proteases, a major class of these enzymes, can rapidly degrade protein samples, compromising experimental results.[3][4] To counteract this, irreversible inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are indispensable tools in the biochemist's arsenal.[5][6]
Both PMSF and AEBSF belong to the sulfonyl fluoride class of compounds, which act by covalently and irreversibly modifying the active site of serine proteases.[7][8] However, they differ significantly in their chemical properties, most notably in their stability, solubility, and toxicity. These differences are not trivial; they have profound implications for experimental design, reproducibility, and laboratory safety. This guide will dissect these differences, providing the technical data and field-proven insights necessary to make an informed choice between these two critical reagents.
Mechanism of Action: Irreversible Sulfonylation
Serine proteases employ a "catalytic triad" in their active site, typically consisting of serine, histidine, and aspartate residues. The serine residue's hydroxyl group acts as a potent nucleophile to cleave peptide bonds.[5] Both PMSF and AEBSF exploit this mechanism for their inhibitory function.
The inhibitor initially binds to the enzyme's active site. The hyper-reactive serine hydroxyl group then performs a nucleophilic attack on the sulfur atom of the inhibitor's sulfonyl fluoride moiety.[5][9] This action displaces the fluoride ion and forms an exceptionally stable, covalent sulfonyl-enzyme adduct, permanently inactivating the enzyme.[5][10]
Figure 1: Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.
Head-to-Head Comparison: Stability, Solubility, and Safety
The primary distinction dictating the choice between AEBSF and PMSF lies in their stability in aqueous solutions, the very medium where they are most needed.
Aqueous Stability: The Decisive Factor
PMSF is notoriously unstable in aqueous solutions, undergoing rapid hydrolysis that renders it inactive.[11][12] This instability is highly dependent on pH, with the rate of degradation increasing significantly as the pH becomes more alkaline.[12][13] Consequently, PMSF must be added to buffers immediately before use, and for lengthy procedures, repeated additions may be necessary to maintain an effective inhibitory concentration.[14][15]
AEBSF, in contrast, was specifically designed for enhanced stability in aqueous environments.[16][17][18] This superior stability allows for its inclusion in stock buffers for extended periods without significant loss of activity, simplifying experimental workflows and ensuring consistent protease inhibition over time.[19][20]
| Parameter | PMSF | AEBSF (Pefabloc® SC) | References |
| Half-life at 25°C, pH 7.0 | ~110 minutes | ~26.6 hours (1597 minutes) | [11][12][21][22] |
| Half-life at 25°C, pH 7.5 | ~55 minutes | Not explicitly stated, but higher than at pH 8.6 | [10][11][12] |
| Half-life at 25°C, pH 8.0 | ~35 minutes | --- | [11][13][14] |
| Half-life at 25°C, pH 8.6 | Very short | ~9 hours (544 minutes) | [21][22] |
| Half-life at 37°C, pH 7.0 | Very short | ~6 hours (339 minutes) | [21][22] |
| Half-life at 37°C, pH 8.6 | Extremely short | ~2.4 hours (141 minutes) | [21][22] |
Solubility and Stock Solution Preparation
The differences in stability are directly linked to solubility. PMSF is sparingly soluble in water and must be dissolved in an anhydrous organic solvent, such as isopropanol, ethanol, or DMSO, to prepare a stock solution.[12][14] This organic stock must then be carefully added to the aqueous buffer, where it can sometimes precipitate, leading to inconsistent final concentrations.
AEBSF hydrochloride is readily soluble in water, allowing for the direct preparation of high-concentration aqueous stock solutions.[19][23][24] This eliminates the need for organic solvents, which can be detrimental to certain proteins or downstream applications, and prevents the issue of precipitation upon addition to buffers.[19]
| Parameter | PMSF | AEBSF (Pefabloc® SC) | References |
| Solubility in Water | Sparingly soluble, unstable | Highly soluble (~200 mg/mL) | [12][17][19][25] |
| Stock Solvent | Anhydrous Isopropanol, Ethanol, DMSO | Water, Aqueous Buffers | [11][14] |
| Stock Stability | ~9 months at room temp (in isopropanol) | ~6 months at 4°C (in water, pH < 7) | [12][15][19][23] |
Toxicity and Handling
A critical, and often overlooked, aspect of reagent selection is laboratory safety. PMSF is a cytotoxic and neurotoxic chemical that must be handled with extreme care, typically within a fume hood.[3][14] AEBSF was developed as a non-toxic alternative, significantly reducing handling risks and making it suitable for applications where toxicity is a concern, such as in cell culture.[14][19][26] In animal studies, AEBSF has been shown to be substantially less toxic than PMSF.[19]
Experimental Design: Making the Right Choice
The choice between AEBSF and PMSF is a function of the specific experimental requirements.
-
Choose PMSF when:
-
Cost is the primary driver: PMSF is generally less expensive than AEBSF.[16]
-
The procedure is very short: For rapid cell lysis and immediate sample processing, the instability of PMSF may be less of a concern.[16]
-
Anhydrous conditions are required: In non-aqueous systems, the stability of PMSF is not an issue.
-
-
Choose AEBSF when:
-
Stability is paramount: For long incubations, multi-step protein purifications, or dialysis, AEBSF's stability ensures continuous protection.[16][19]
-
Working with cell cultures: Its low toxicity makes it safe for direct addition to cell culture media to protect secreted proteins.[19][23][27]
-
Reproducibility is critical: The high solubility and stability of AEBSF lead to more consistent and reliable protease inhibition.[20]
-
Safety is a priority: AEBSF is the clear choice for reducing exposure to hazardous chemicals in the lab.[14][16]
-
Key Experimental Protocols
Adherence to proper protocols is essential for the effective use of these inhibitors.
Protocol: Preparation of Inhibitor Stock Solutions
A. PMSF Stock Solution (100 mM in Anhydrous Isopropanol)
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh out 17.4 mg of PMSF powder (M.W. 174.19 g/mol ).[12]
-
Dissolving: Add the PMSF powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of anhydrous isopropanol.
-
Mixing: Vortex thoroughly until the PMSF is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it is stable for many months.[14]
B. AEBSF Stock Solution (100 mM in Sterile Water)
-
Weighing: Accurately weigh out 24.0 mg of AEBSF hydrochloride powder (M.W. 239.69 g/mol ).[22]
-
Dissolving: Add the AEBSF powder to a sterile microcentrifuge tube. Add 1 mL of sterile, distilled water.
-
Mixing: Vortex until the powder is completely dissolved. The resulting solution will be slightly acidic.
-
Storage: Store the stock solution in aliquots at -20°C for long-term stability (up to 6 months). For short-term use, it can be stored at 2-8°C.[19][24][25]
Protocol: Comparative Stability Assessment via Protease Activity Assay
This protocol provides a framework for experimentally verifying the superior stability of AEBSF over PMSF in a typical laboratory buffer.
Figure 2: Experimental workflow for comparing inhibitor stability.
Methodology:
-
Buffer Preparation: Prepare a common working buffer (e.g., 50 mM Tris-HCl, pH 8.0). The alkaline pH will highlight the instability of PMSF.
-
Inhibitor Solutions: Prepare three tubes:
-
Tube A (AEBSF): Buffer + AEBSF to a final concentration of 1 mM.
-
Tube B (PMSF): Buffer + PMSF to a final concentration of 1 mM (add from a fresh stock immediately before starting).
-
Tube C (Control): Buffer only.
-
-
Incubation: Incubate all three tubes at room temperature (25°C).
-
Time-Point Sampling: At specified time points (e.g., t=0, 30, 60, 90, and 120 minutes), perform a protease activity assay.
-
Activity Assay (for each time point): a. In a 96-well plate, add an aliquot from each of the three incubation tubes (A, B, C). b. Add a constant amount of a serine protease (e.g., trypsin) to each well. c. Initiate the reaction by adding a chromogenic or fluorogenic substrate specific for the protease. d. Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the protease activity.
-
Data Analysis: For each time point, calculate the residual protease activity in the AEBSF and PMSF tubes relative to the "Buffer Only" control. Plot residual activity versus incubation time. The results will demonstrate a rapid loss of inhibitory capacity (i.e., an increase in protease activity) in the PMSF tube, while the AEBSF tube will maintain strong inhibition over the course of the experiment.
Conclusion
While PMSF has been a long-standing tool in protein biochemistry, its significant drawbacks—poor aqueous stability, low solubility, and high toxicity—present considerable challenges for modern, complex experimental workflows. AEBSF (Pefabloc® SC) emerges as a technically superior alternative in nearly every critical performance metric. Its excellent stability in aqueous buffers simplifies protocols and enhances reproducibility, while its high solubility and non-toxic nature improve both experimental reliability and laboratory safety. For researchers seeking robust, consistent, and safe inhibition of serine proteases, AEBSF is the authoritative and logical choice for a wide range of applications, from routine cell lysis to large-scale protein purification.
References
-
Wikipedia. (2024). PMSF. [Link]
-
The Analytical Based Development Center (ABDC WorkShop). Protease Inhibitor & Reduction Agents. [Link]
-
G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?[Link]
-
Interchim. AEBSF. [Link]
-
MP Biomedicals. TECHNICAL INFORMATION - AEBSF Hydrochloride. [Link]
-
Wikipedia. (2024). AEBSF. [Link]
-
MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: PMSF. [Link]
-
Wang, Y., et al. (2021). Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. ACS Omega. [Link]
-
EPRO Science. AEBSF 4-(2-Aminoethyl)-benzenesulfonyl fluoride HCl. [Link]
-
Taylor & Francis Online. PMSF – Knowledge and References. [Link]
-
Johanning, K., et al. (2012). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental Toxicology and Chemistry. [Link]
-
Roche. Pefabloc® SC. [Link]
-
CF Plus Chemicals. AEBSF HCl Protease Inhibitor. [Link]
-
Cepham Life Sciences. AEBSF (4-(2-Aminoethyl)-benzenesulfonyl-fluoride hydrochloride). [Link]
-
PubChem. Benzenesulfonyl fluoride, 2,5-dichloro-4-hydroxy-. [Link]
-
Roche. Pefabloc® SC PLUS. [Link]
-
PubChem. 4-Hydroxybenzene-1-sulfonyl fluoride. [Link]
Sources
- 1. Benzenesulfonyl fluoride, 2,5-dichloro-4-hydroxy- | C6H3Cl2FO3S | CID 99191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chromnet.net [chromnet.net]
- 8. mpbiochina.com [mpbiochina.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. MEROPS - the Peptidase Database [ebi.ac.uk]
- 11. PMSF - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. agscientific.com [agscientific.com]
- 15. PMSF Phenylmethylsulfonyl fluoride | Sigma-Aldrich [sigmaaldrich.com]
- 16. goldbio.com [goldbio.com]
- 17. AEBSF - Wikipedia [en.wikipedia.org]
- 18. cephamls.com [cephamls.com]
- 19. interchim.fr [interchim.fr]
- 20. pentapharm.com [pentapharm.com]
- 21. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 4-(2-Aminoethyl)benzenesulfonyl fluoride = 97.0 HPLC 30827-99-7 [sigmaaldrich.com]
- 24. thomassci.com [thomassci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
19F NMR Characterization of 4-Hydroxybenzenesulfonyl Fluoride
This guide provides an in-depth technical comparison of 4-hydroxybenzenesulfonyl fluoride (4-HBSF) , focusing on its characterization via 19F NMR spectroscopy . It contrasts this SuFEx-enabled warhead with traditional sulfonyl fluoride reagents like PMSF and AEBSF , offering experimental protocols and stability data for researchers in drug discovery and chemical biology.
A Comparative Technical Guide for Chemical Biology & Drug Discovery
Executive Summary: The SuFEx Advantage
4-hydroxybenzenesulfonyl fluoride (4-HBSF) represents a distinct class of sulfur(VI) fluoride exchange (SuFEx) hubs. Unlike traditional reagents used solely for protease inhibition, 4-HBSF serves as a dual-functional "click" chemistry warhead. Its 19F NMR signature provides a non-invasive, quantitative handle to monitor reaction kinetics, shelf-life stability, and protein bioconjugation events in real-time.
This guide compares 4-HBSF against industry standards PMSF (Phenylmethylsulfonyl fluoride) and AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), validating why 4-HBSF is the superior choice for applications requiring hydrolytic stability and precise NMR trackability.
Technical Characterization: The 19F NMR Fingerprint
Fluorine-19 is an ideal nucleus for characterizing sulfonyl fluorides due to its 100% natural abundance, high sensitivity (83% of 1H), and lack of background signal in biological systems.
Chemical Shift Analysis
The sulfonyl fluoride moiety (-SO₂F) exhibits a unique chemical shift that is significantly deshielded compared to standard organofluorine compounds (like trifluoromethyl groups).
| Compound | Structure | 19F Chemical Shift ( | Multiplicity | Notes |
| 4-HBSF | Ar-SO₂F | +65.0 to +68.2 | Singlet (broad) | Highly deshielded; distinct from C-F signals. |
| PMSF | Bn-SO₂F | +60.0 to +65.0 | Triplet | Couples with benzylic protons ( |
| Free Fluoride | F⁻ (aq) | -119.0 to -121.0 | Singlet | Appearance indicates hydrolysis/degradation. |
| Ar-F | Ar-F (C-F) | -100.0 to -120.0 | Multiplet | Typical range for fluorinated aromatics (background). |
| TFA | CF₃-COOH | -76.5 | Singlet | Common internal standard. |
*Note: Shifts are referenced to CFCl₃ (
Spectral Interpretation
-
The Signal: 4-HBSF appears as a distinct peak in the positive region (~ +68 ppm). This isolation from the "crowded" negative region (where most medicinal fluorine motifs like CF₃ and Ar-F reside) allows for interference-free monitoring.
-
Coupling: Unlike PMSF, which shows triplet splitting due to the adjacent methylene group (
-SO₂F), 4-HBSF typically appears as a singlet or a broad singlet (unresolved long-range coupling to Ar-H), simplifying integration.
Comparative Analysis: Stability & Reactivity
The critical differentiator between 4-HBSF and alternatives is hydrolytic stability . This determines the window of opportunity for NMR experiments and biological assays.
Hydrolytic Stability Profile
We compared the half-life (
| Feature | 4-HBSF (SuFEx Hub) | PMSF (Inhibitor) | AEBSF (Stable Inhibitor) |
| Primary Use | Chemical Probe / Linker | Acute Protease Inhibition | Long-term Inhibition |
| Aqueous | > 7 Days (Stable) | ~110 Minutes (Unstable) | > 24 Hours |
| Mechanism of Decay | Slow Hydrolysis to Sulfonic Acid | Rapid Hydrolysis via Elimination | Slow Hydrolysis |
| 19F Monitoring | Ideal for long kinetic studies | Signal vanishes rapidly | Good for long studies |
| Reactivity | "Dormant" until activated (SuFEx) | Always reactive (Non-specific) | Always reactive |
Mechanistic Insight
-
PMSF Instability: The methylene spacer in PMSF allows for hyperconjugation and easier nucleophilic attack by water, leading to rapid release of HF and formation of phenylmethanesulfonic acid.
-
4-HBSF Stability: The sulfonyl fluoride group is directly attached to the aromatic ring. The S-F bond is shorter and stronger (bond energy ~130 kcal/mol), and the aromatic system provides steric and electronic stabilization. It resists background hydrolysis but reacts selectively with protein nucleophiles (Tyr, Lys, Ser) within specific binding pockets.
Experimental Protocol: 19F NMR Kinetic Monitoring
Objective: To validate the quality of a 4-HBSF batch or monitor a SuFEx bioconjugation reaction.
Materials
-
Analyte: 4-hydroxybenzenesulfonyl fluoride (dissolved in DMSO-d₆ or CD₃CN).
-
Internal Standard:
-Trifluorotoluene ( -63 ppm) or Fluorobenzene ( -113 ppm). Avoid TFA if pH sensitivity is a concern. -
Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of 4-HBSF in 600 µL of deuterated solvent (DMSO-d₆ recommended for polarity matching).
-
Add 10 µL of Internal Standard (10 mM final concentration).
-
For Hydrolysis Study: Mix stock solution 1:1 with Phosphate Buffer (pH 7.4) containing 10% D₂O.
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration.
-
Spectral Width: +100 ppm to -200 ppm (covers SO₂F and F⁻).
-
Relaxation Delay (D1): Set to
(typically 5–10 seconds for SO₂F) to ensure quantitative accuracy. -
Scans (NS): 32–64 scans are usually sufficient due to high 19F sensitivity.
-
-
Data Processing:
-
Reference the Internal Standard.
-
Integrate the 4-HBSF peak at ~ +68 ppm (
). -
Integrate the Free Fluoride peak at ~ -119 ppm (
). -
Calculate Conversion:
.
-
Visualization: SuFEx Activation vs. Hydrolysis Pathways
The following diagram illustrates the divergent pathways for 4-HBSF. In a "SuFEx" event, the fluoride is displaced by a protein residue (Signal A -> Signal B). In degradation, it releases free fluoride (Signal A -> Signal C).
Caption: Divergent 19F NMR pathways. Stability (top path) is monitored by the appearance of free fluoride (-119 ppm). Successful bioconjugation (bottom path) results in the loss of the specific +68 ppm signal without the accumulation of free fluoride if the leaving group is sequestered or washed away.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2023). "Sulfur Fluoride Exchange (SuFEx) in Chemical Biology and Drug Discovery." Nature Reviews Chemistry.
-
GoldBio Technical Guide. (2024). "3 Key Differences Between AEBSF and PMSF Protease Inhibitors."
-
Organic Chemistry Data. (2020). "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.
-
MEROPS Database. (2023). "Small-molecule inhibitor: PMSF - Stability and Mechanism."
The SuFEx Revolution: 4-Hydroxybenzenesulfonyl Fluoride vs. Sulfonyl Chlorides
Topic: in Bioconjugation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, sulfonyl chlorides (
The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned aryl sulfonyl fluorides—exemplified by 4-hydroxybenzenesulfonyl fluoride —as the superior alternative. Unlike their chloride counterparts, sulfonyl fluorides are water-stable, "sleeping beauty" electrophiles that react only under specific proximity-driven or catalytic conditions. This guide analyzes the shift from chaotic reactivity (chlorides) to precision chemistry (fluorides), providing the data and protocols necessary for modern drug discovery.
Mechanistic Comparison: The Stability-Reactivity Paradox
The core difference lies in the bond energy and the leaving group ability of the halide.
-
Sulfonyl Chlorides (
): The S-Cl bond is weak (~46 kcal/mol) and highly polarized. In aqueous media, water acts as a nucleophile, causing rapid hydrolysis to sulfonic acid, often before the reagent can find its protein target. -
Sulfonyl Fluorides (
): The S-F bond is significantly stronger (~90 kcal/mol) and less polarizable. The fluoride ion is a poor leaving group in the absence of stabilization (e.g., by H-bonding or Lewis acids). This allows the reagent to survive in cellular lysates while retaining the potential to snap shut on a target nucleophile (Tyr, Lys, His) once properly positioned.
Visualizing the Reaction Landscape
Figure 1: Reaction landscape comparing the fate of Sulfonyl Chlorides vs. Fluorides in aqueous environments. Chlorides succumb to hydrolysis, while fluorides reserve reactivity for the protein target.
Technical Performance Analysis
A. Aqueous Stability (Hydrolysis Half-Life)
The most critical parameter for bioconjugation is the window of opportunity for labeling.
| Feature | Sulfonyl Chlorides ( | Sulfonyl Fluorides ( | Impact on Bioconjugation |
| Bond Energy | ~46 kcal/mol (Weak) | ~90 kcal/mol (Strong) | Fluorides resist spontaneous cleavage.[1] |
| < 5-10 minutes | > 24-48 hours | Chlorides require large excesses; Fluorides allow stoichiometric labeling. | |
| Redox Stability | Susceptible to reduction | Resistant to reduction | Fluorides are compatible with cellular environments. |
| Primary Target | Non-specific (Lys, Cys, His) | Context-dependent (Tyr, Lys, His) | Fluorides enable "Proximity-Induced" labeling.[2] |
B. Selectivity and The "SuFEx" Mechanism
4-Hydroxybenzenesulfonyl fluoride serves as a modular building block. The phenolic hydroxyl allows researchers to attach a ligand (drug/fluorophore), creating a probe where the
-
Chlorides: React via classic nucleophilic substitution with any available nucleophile. This leads to "off-target" labeling of surface lysines.
-
Fluorides (SuFEx): React via a transition state stabilized by the protein microenvironment (e.g., H-bonding networks in an ATP pocket). This is why sulfonyl fluorides are often used as Covalent Probes (e.g., FSBA targeting ATP sites) rather than general surface labelers.
Experimental Protocols
Workflow 1: Synthesis of a SuFEx Probe
Using 4-hydroxybenzenesulfonyl fluoride to create a targeted covalent inhibitor.
Rationale: The phenolic group of 4-hydroxybenzenesulfonyl fluoride is nucleophilic. You can attach it to a targeting ligand using standard alkylation or ether synthesis, leaving the
Step-by-Step:
-
Dissolve: 1.0 eq of Target Ligand (with alkyl halide/linker) in DMF.
-
Base: Add 1.2 eq
. -
Addition: Add 1.0 eq 4-hydroxybenzenesulfonyl fluoride .
-
Reaction: Stir at RT for 4–12 hours.
-
Purification: Extract with EtOAc/Water. The product (Ligand-O-Ph-SO2F) is ready for protein profiling.
Workflow 2: Protein Bioconjugation (Labeling)
Comparing the handling of Chloride vs. Fluoride reagents.[3]
| Step | Sulfonyl Chloride Protocol | Sulfonyl Fluoride (SuFEx) Protocol |
| Buffer | Must be anhydrous if possible, or pH < 7 to slow hydrolysis. | Standard PBS or Tris (pH 7.4–8.0). Tolerates DMSO. |
| Reagent Prep | Prepare immediately before use. Do not store in solution. | Prepare stock in DMSO/DMF. Stable for months at -20°C. |
| Incubation | Short (10–30 min). Requires 10–50x molar excess to outcompete water. | Long (1–24 hours). Can use 1–5x molar excess (stoichiometric). |
| Quenching | Tris or excess amine. | Not strictly necessary due to slow hydrolysis, but can use Tris. |
SuFEx Activation Pathway Diagram
Figure 2: The "Context-Dependent" activation of sulfonyl fluorides. Unlike chlorides, which react randomly, fluorides often require specific binding events to activate the warhead.
Case Study Data: Selectivity in Action
A pivotal study by Sharpless and Kelly (2014) and subsequent work by Jones (2020) highlighted the utility of sulfonyl fluorides in chemical biology.
-
Experiment: Labeling of human serum albumin (HSA) and specific kinases.
-
Result (Chloride): Sulfonyl chlorides resulted in "shotgun" labeling of multiple surface lysines and rapid degradation of the reagent, leading to high background noise in mass spectrometry.
-
Result (Fluoride): Aryl sulfonyl fluorides (derived from scaffolds like 4-hydroxybenzenesulfonyl fluoride) showed site-specific labeling of Tyrosine and Lysine residues located within the binding pockets. The reagent remained intact in the buffer for >24 hours, allowing the equilibrium binding to drive the covalent reaction.
Conclusion
For modern bioconjugation and drug discovery, 4-hydroxybenzenesulfonyl fluoride (and the sulfonyl fluoride class) is the superior choice over sulfonyl chlorides.
-
Trustworthiness: Protocols using sulfonyl fluorides are reproducible because the reagent concentration remains constant over the reaction time, unlike chlorides which decay exponentially.
-
Specificity: SuFEx chemistry allows for "rational design" of covalent probes that target specific residues based on pocket geometry rather than surface accessibility.
-
Handling: The ability to store DMSO stocks of sulfonyl fluorides simplifies high-throughput screening (HTS) workflows.
Recommendation: Use 4-hydroxybenzenesulfonyl fluoride as a stable linker to attach the
References
-
Dong, J., Sharpless, K. B., Kwok, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medical Chemistry. Link
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link
-
PubChem. (2025).[6][7] 4-Hydroxybenzenesulfonyl fluoride (Compound Summary). National Library of Medicine. Link
-
Barycki, J. J., et al. (1999). Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid reveals Tyr115 to be an important determinant of xenobiotic substrate specificity.[8] Biochemistry. Link
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(氟磺酰)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
Covalent Validation of 4-Hydroxybenzenesulfonyl Fluoride: A Comparative Guide
Executive Summary: The "Sleeping Beauty" of Serine Traps
In the landscape of covalent inhibitors, sulfonyl fluorides have evolved from the blunt force of PMSF to the precision of Sulfur-Fluoride Exchange (SuFEx) chemistry. While Phenylmethanesulfonyl fluoride (PMSF) remains the historical standard for serine protease inhibition, it suffers from rapid aqueous hydrolysis and neurotoxicity.
4-hydroxybenzenesulfonyl fluoride (4-HBSF) represents a distinct class of aromatic sulfonyl fluorides. Unlike the hyper-reactive PMSF, 4-HBSF possesses a phenol group that allows for unique solubility profiles and potential for further functionalization, while maintaining the "silent" reactivity characteristic of SuFEx probes—stable in buffer, but highly reactive within the specific electrostatic environment of a catalytic pocket.
This guide outlines the validation framework for confirming the covalent binding of 4-HBSF to serine residues, contrasting it with industry standards (PMSF and AEBSF) and providing a rigorous experimental roadmap for kinetic and structural verification.
Comparative Analysis: 4-HBSF vs. The Standards
To select the right probe, one must understand the trade-offs between reactivity, stability, and solubility.
| Feature | PMSF (Phenylmethanesulfonyl fluoride) | AEBSF (Pefabloc SC) | 4-HBSF (4-Hydroxybenzenesulfonyl fluoride) |
| Structure | Benzyl sulfonyl fluoride | Amino-alkyl benzene sulfonyl fluoride | Phenol-benzene sulfonyl fluoride |
| Aqueous Stability | Poor ( | High . Stable in solution for hours/days. | High . Aromatic S-F bond is stabilized by resonance; resists background hydrolysis. |
| Reactivity | Hyper-reactive; non-specific alkylation possible. | Moderate; requires specific recognition. | Tunable . SuFEx "sleeping beauty" chemistry; activated by protein environment. |
| Solubility | Low in water; requires EtOH/IPA/DMSO. | High water solubility (HCl salt). | Moderate water solubility (due to -OH); High in DMSO. |
| Toxicity | High (Neurotoxic). | Low. | Low to Moderate. |
| Primary Use | Lysis buffer additive (use immediately). | Long-term assays, cell culture.[1] | Chemical Biology Probe ; fragment-based drug discovery (FBDD). |
Critical Insight: 4-HBSF is preferred when you require a probe that can withstand longer incubation times without hydrolyzing before it reaches the target, or when the phenolic hydroxyl is needed as a handle for downstream conjugation (e.g., to a fluorophore or biotin).
Mechanism of Action: The SuFEx Reaction[2]
The binding of 4-HBSF to serine is a classic nucleophilic substitution at sulfur, but it is distinctively driven by the SuFEx mechanism. The fluoride ion is a unique leaving group: it is small, non-polarizable, and forms a strong bond with sulfur, making the sulfonyl fluoride stable until the transition state is stabilized by the enzyme's oxyanion hole.
Diagram 1: Mechanism of Serine Sulfonylation
The following diagram illustrates the nucleophilic attack of the catalytic serine on the sulfur center of 4-HBSF.
Caption: The catalytic serine hydroxyl attacks the sulfur center of 4-HBSF.[2][3] The reaction is driven by the specific environment of the active site, resulting in a stable sulfonyl-enzyme adduct and the release of HF.
Validation Workflow: The "Triad of Proof"
Merely observing inhibition is insufficient. You must prove the mechanism is covalent and specific.
Diagram 2: The Validation Decision Tree
Caption: A systematic workflow to confirm covalent engagement, moving from kinetic behavior to physical evidence via Mass Spectrometry.
Detailed Experimental Protocols
Protocol A: Kinetic Validation ( )
Unlike reversible inhibitors described by
Materials:
-
Target Protease (e.g., Trypsin, Chymotrypsin) in assay buffer.
-
Chromogenic/Fluorogenic Substrate.
-
4-HBSF (Stock in DMSO).
Method:
-
Preparation: Prepare 4-HBSF at 5-7 concentrations (e.g., 0.1
M to 100 M). -
Incubation: Incubate enzyme with inhibitor for varying time points (
= 0, 15, 30, 60, 120 min). -
Initiation: At each time point, dilute an aliquot into a solution containing a high concentration of substrate (to compete out any non-covalent binding).
-
Measurement: Measure residual enzyme activity (
). -
Analysis:
Protocol B: Mass Spectrometry Validation (The Definitive Proof)
This is the most critical step. You must observe the specific mass addition corresponding to the sulfonyl moiety.
1. Intact Protein Analysis (Deconvolution)
-
Goal: Confirm stoichiometry (1:1 binding vs multi-site labeling).
-
Calculation:
-
MW of 4-HBSF (
) 176.16 Da. -
Reaction releases HF (MW
20.01 Da). -
Expected Mass Shift (
): .
-
-
Procedure:
-
Incubate Protein (10
M) + 4-HBSF (100 M) for 1 hour. -
Desalt using C4 ZipTip or spin column (remove excess inhibitor).
-
Analyze via ESI-TOF MS.
-
Result: Look for a peak shift of +156 Da relative to the DMSO control.
-
2. Peptide Mapping (Bottom-Up Proteomics)
-
Goal: Prove the inhibitor is on the active site serine and not a random surface lysine.
-
Procedure:
-
Digest the labeled protein with a protease (e.g., Pepsin or GluC; avoid Trypsin if the modification blocks the trypsin cleavage site, though often Trypsin is still used if the probe is on a chymotrypsin-like target).
-
Database Search: Set a variable modification of +156.02 Da on Serine, Tyrosine, and Lysine.
-
Validation: Manually inspect the MS2 fragmentation spectra. You should see the modification mass on the serine-containing
or ions.
-
Expert Tips for Success
-
pH Sensitivity: SuFEx reaction rates are pH-dependent. While stable at neutral pH, the reaction with serine is faster at slightly alkaline pH (7.5–8.0) which favors the deprotonation of the serine hydroxyl (or the histidine that activates it).
-
Quenching: Unlike other probes, you cannot easily "quench" a sulfonyl fluoride with simple Tris buffer. To stop the reaction for time-points, use rapid acidification (1% Formic Acid) or protein denaturation (SDS-PAGE loading buffer).
-
Control: Always run a "dead" mutant control (Ser
Ala mutation) side-by-side. If 4-HBSF labels the mutant, you have non-specific background labeling (likely on Lysines).
References
-
Shannon, D. A., et al. (2012).[7] "Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases." ChemBioChem, 13(16), 2327-2330.[7] Link
-
Dong, J., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Narayanan, A., & Jones, L. H. (2015).[8] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659.[1] Link
-
Powers, J. C., et al. (2002).[9] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
Sources
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases | Department of Biology [biology.ox.ac.uk]
- 8. med.stanford.edu [med.stanford.edu]
- 9. MEROPS - the Peptidase Database [ebi.ac.uk]
Definitive Guide: HPLC Purity Analysis of 4-Hydroxybenzenesulfonyl Fluoride
This guide provides a definitive technical workflow for the HPLC purity analysis of 4-hydroxybenzenesulfonyl fluoride (4-HBSF) . It is designed for analytical chemists and drug discovery researchers utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, where reagent integrity is critical for successful protein labeling and covalent inhibition.
Executive Summary: The Analytical Challenge
4-hydroxybenzenesulfonyl fluoride (4-HBSF) serves as a bifunctional SuFEx linker. Its stability is unique: the sulfonyl fluoride (
Why Standard Methods Fail:
-
GC-MS: The phenolic hydroxyl group (
) leads to significant peak tailing and adsorption on the liner without silylation. Furthermore, the non-volatile sulfonic acid degradation product is undetectable by GC, leading to false "high purity" results. -
Titration: Fluoride ion-selective electrode titration only measures free fluoride (hydrolysis byproduct) but cannot quantify the remaining active reagent or identify other organic impurities.
The Solution: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. It allows for the simultaneous quantification of the active sulfonyl fluoride, the sulfonic acid hydrolysis product, and starting materials (e.g., phenol derivatives).
Method Comparison: Objective Analysis
| Feature | HPLC-UV (Recommended) | GC-FID/MS | Potentiometric Titration |
| Analyte Scope | Active Reagent + Hydrolysis Impurities | Volatile Active Reagent Only | Free Fluoride Ion Only |
| Sample Prep | Simple Dilution (ACN/Water) | Derivatization (Silylation) Required | Dissolution in Buffer |
| Specificity | High (Separates all congeners) | Moderate (Misses non-volatiles) | Low (Cannot distinguish sources) |
| Stability Risk | Low (Ambient temp, Acidic mobile phase) | High (Thermal degradation in injector) | N/A |
| LOD/LOQ |
Recommended HPLC Protocol
Author's Note: This protocol utilizes an acidic mobile phase. Sulfonyl fluorides are kinetically stable in acidic media, whereas basic conditions accelerate hydrolysis. The low pH also ensures the phenolic group remains protonated, preventing peak broadening.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),
.-
Why: The hydrophobic C18 phase retains the neutral 4-HBSF well, while the ionized sulfonic acid elutes near the void volume, ensuring baseline resolution.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid (v/v).
-
Flow Rate:
. -
Column Temperature:
. -
Injection Volume:
. -
Detection:
(Reference: ).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Equilibration |
| 2.00 | 10% | Isocratic Hold (Elution of Sulfonic Acid) |
| 12.00 | 90% | Linear Gradient (Elution of 4-HBSF) |
| 15.00 | 90% | Wash |
| 15.10 | 10% | Re-equilibration |
| 20.00 | 10% | End of Run |
Sample Preparation Workflow
-
Stock Solution: Weigh
of 4-HBSF into a volumetric flask. Dissolve in 100% Acetonitrile (Do not use water/methanol for stock to prevent hydrolysis during storage). -
Working Standard: Dilute stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection. Final concentration:
. -
Blank: Inject 50:50 Water/Acetonitrile (with 0.1% Formic Acid).
Mechanistic & Degradation Analysis
Understanding the chemistry of the analyte is vital for interpreting the chromatogram. 4-HBSF degrades via nucleophilic attack at the sulfur atom.
Degradation Pathway Diagram
Caption: Hydrolytic degradation pathway of 4-HBSF. The method must resolve the target (blue) from the polar impurity (red).
Interpreting the Chromatogram
-
RT ~ 1.5 - 2.0 min (Void): 4-Hydroxybenzenesulfonic acid. Due to the sulfonic acid group (
), this molecule is fully ionized at pH 3 and will not retain on a standard C18 column. -
RT ~ 8.5 - 9.5 min: 4-Hydroxybenzenesulfonyl fluoride. The neutral phenol/sulfonyl fluoride core interacts strongly with the stationary phase.
Method Validation & Troubleshooting
System Suitability Criteria (Self-Validating Protocol)
To ensure the trustworthiness of your data, every run should meet these criteria:
-
Resolution (
): between the Void/Sulfonic Acid peak and the Main 4-HBSF peak. -
Tailing Factor (
): for the 4-HBSF peak. (If tailing occurs, ensure Formic Acid is fresh; silanol interactions with the phenol group are the likely cause). -
Precision: %RSD of peak area
for 5 replicate injections.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| New Peak at Void | Hydrolysis in sample vial | Prepare samples in 100% ACN; dilute immediately before run. |
| Broad/Tailing Peak | Silanol interaction | Increase buffer strength or switch to an end-capped column. |
| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN. |
| Pressure High | Precipitation | Ensure sample solvent matches initial mobile phase conditions. |
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2020). "Structure-based design and analysis of SuFEx chemical probes." PMC - NIH. Link
-
Phenomenex. (2025). "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog. Link
-
Tentamus Group. (2025).[2] "Determination of Contaminants: HPLC vs. GC." Tentamus. Link
-
PubChem. "4-Hydroxybenzenesulfonyl fluoride Compound Summary." National Library of Medicine. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
